Increased Lipophilicity (LogP) Compared to Non-Fluorinated and Mono-Fluorinated Analogs
The 2,5-difluorophenyl substitution on the pyrazole core significantly increases the lipophilicity of the compound compared to its non-fluorinated and mono-fluorinated analogs. The calculated LogP (XLogP3-AA) for ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate (CAS 138907-69-4) is 2.5 [1]. This is higher than the estimated LogP of the non-fluorinated analog (ethyl 5-amino-1-phenylpyrazole-4-carboxylate, CAS 16078-71-0), which is approximately 1.5-1.8, and the 4-fluorophenyl analog (CAS 138907-68-3), which is approximately 2.0-2.2 [2]. This quantified increase in LogP directly influences membrane permeability and distribution, critical for intracellular target engagement.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | Ethyl 5-amino-1-phenylpyrazole-4-carboxylate (CAS 16078-71-0): LogP ~1.5-1.8; Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate (CAS 138907-68-3): LogP ~2.0-2.2 |
| Quantified Difference | LogP increased by ~0.3-1.0 units compared to non-fluorinated and 4-fluorophenyl analogs |
| Conditions | Calculated using XLogP3-AA algorithm; cross-study comparison of calculated LogP values from public chemical databases [1][2]. |
Why This Matters
Higher LogP (2.5) indicates greater lipophilicity, which can improve membrane permeability and cellular uptake, making this compound a preferred starting point for developing cell-permeable kinase inhibitors or CNS-targeting agents compared to its less lipophilic analogs.
- [1] Chem960. (n.d.). 138907-69-4 (5-氨基-1-(2,5-二氟苯基)吡唑-4-甲酸乙酯,Ethyl 5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate). Compound Database Entry. View Source
- [2] PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CID 53412294). Compound Summary. View Source
